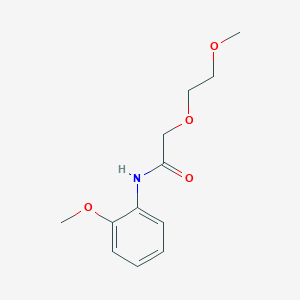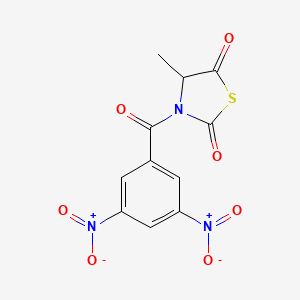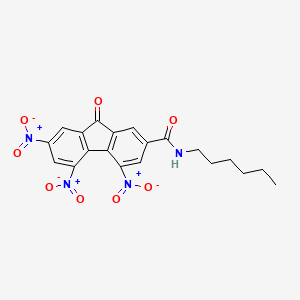
1-Chloronon-5-YN-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloronon-5-YN-4-one is an organic compound with the molecular formula C9H13ClO It is a chlorinated alkyne ketone, characterized by the presence of a chlorine atom, a triple bond, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloronon-5-YN-4-one can be synthesized through several methods. One common approach involves the chlorination of non-5-YN-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under anhydrous conditions and may require a solvent like dichloromethane (CH2Cl2) to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-Chloronon-5-YN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 1-chloronon-5-YN-4-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atom.
科学的研究の応用
1-Chloronon-5-YN-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloronon-5-YN-4-one involves its interaction with molecular targets through its functional groups. The triple bond and ketone group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The chlorine atom can also play a role in the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
1-Chloronon-5-YN-4-ol: A reduced form of 1-Chloronon-5-YN-4-one with an alcohol group.
Non-5-YN-4-one: The non-chlorinated parent compound.
1-Bromonon-5-YN-4-one: A brominated analog with similar chemical properties.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the triple bond, ketone group, and chlorine atom makes it a versatile compound for various applications.
特性
CAS番号 |
62485-93-2 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
1-chloronon-5-yn-4-one |
InChI |
InChI=1S/C9H13ClO/c1-2-3-4-6-9(11)7-5-8-10/h2-3,5,7-8H2,1H3 |
InChIキー |
RMNYJYFNJROZKZ-UHFFFAOYSA-N |
正規SMILES |
CCCC#CC(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


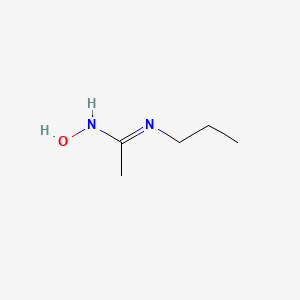
![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)
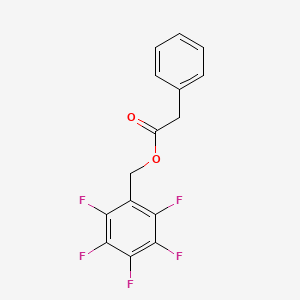
![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)
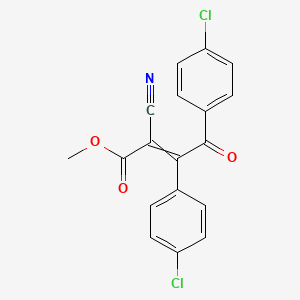

![4-[2-(4-Nonylphenyl)ethenyl]benzonitrile](/img/structure/B14516993.png)
